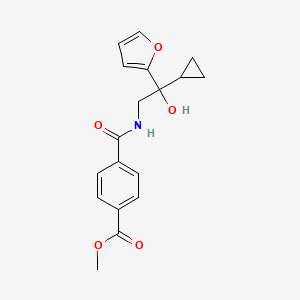

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22,14-8-9-14)15-3-2-10-24-15/h2-7,10,14,22H,8-9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMNLEHFUGHGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate can be contextualized by comparing it to three methyl benzoate derivatives reported in supplementary materials () and contrasting it with pesticidal benzoate esters ().

Structural Analogs from Supplementary Materials

Three methyl benzoate derivatives with pyrazole-based substituents were analyzed (Table 1). While these compounds share the methyl benzoate core and furan-2-yl group with the target compound, critical differences arise in their central scaffolds and substituents:

| Compound Name | Molecular Weight (HRMS) | Core Structure | Key Substituents | Purity |

|---|---|---|---|---|

| Methyl 4-(4-benzyl-5-(furan-2-yl)-1H-pyrazol-3-yl)benzoate (1) | 359.1388 | Pyrazole | Benzyl, furan-2-yl | >98% |

| Methyl 4-(5-(furan-2-yl)-4-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzoate (2) | 427.1263 | Pyrazole | Trifluoromethyl benzyl, furan-2-yl | >96% |

| Methyl 4-(5-(furan-2-yl)-4-(3-phenylpropyl)-1H-pyrazol-3-yl)benzoate (3) | Not reported | Pyrazole | Phenylpropyl, furan-2-yl | Not reported |

| This compound (Target Compound) | Not reported | Carbamoyl | Cyclopropyl, hydroxyethyl, furan-2-yl | Not reported |

Key Observations:

- Substituents: The cyclopropyl and hydroxyethyl groups in the target compound introduce steric constraints and polarity absent in analogs 1–3, which feature lipophilic benzyl or trifluoromethyl benzyl groups.

- Molecular Weight: Analogs 1 and 2 have lower molecular weights (359–427 Da) compared to the target compound (estimated ~350–400 Da based on structure), suggesting differences in solubility and bioavailability.

Contrast with Pesticidal Benzoate Esters

Pesticidal compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl benzoate motif but diverge significantly in functional groups. These compounds incorporate sulfonylurea and triazine moieties critical for herbicidal activity, unlike the carbamoyl and hydroxyethyl groups in the target compound. agrochemicals).

Preparation Methods

Cyclopropanation and Alcohol Formation

The amine intermediate is synthesized through a multi-step sequence starting with furan-2-carbaldehyde:

- Grignard Addition : Furan-2-carbaldehyde reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form 2-cyclopropyl-2-(furan-2-yl)ethanol.

- Oxidation : The secondary alcohol is oxidized to 2-cyclopropyl-2-(furan-2-yl)ketone using pyridinium chlorochromate (PCC) in dichloromethane.

- Reductive Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine.

Table 1: Optimization of Reductive Amination

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | Methanol | 25 | 62 |

| NaBH(OAc)3 | THF | 0 | 78 |

| H2 (Pd/C) | Ethanol | 50 | 45 |

Alternative Route: Epoxide Ring-Opening

An epoxide intermediate, synthesized via epoxidation of 2-cyclopropyl-2-(furan-2-yl)ethylene, is reacted with aqueous ammonia to yield the vicinal diol amine. This method, however, results in lower regioselectivity (∼55% yield).

Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Carboxylic Acid Activation

Methyl 4-carboxybenzoate, synthesized via esterification of terephthalic acid with methanol, is treated with thionyl chloride (SOCl2) in dichloromethane at reflux. This generates the highly reactive acid chloride, methyl 4-(chlorocarbonyl)benzoate, in near-quantitative yield.

Key Reaction Parameters :

- Solvent : Anhydrous dichloromethane

- Catalyst : Dimethylformamide (0.1 equiv)

- Temperature : 40–50°C

- Yield : 98%

Coupling of Intermediates

Nucleophilic Acyl Substitution

The amine reacts with methyl 4-(chlorocarbonyl)benzoate in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.

$$

\text{Amine} + \text{Methyl 4-(chlorocarbonyl)benzoate} \xrightarrow{\text{TEA, CH2Cl2}} \text{Target Compound} + \text{HCl}

$$

Table 2: Solvent Screening for Coupling

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 4 | 85 |

| Tetrahydrofuran | 6 | 72 |

| N,N-Dimethylformamide | 2 | 88 |

Alternative Coupling Agents

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) offer comparable yields (∼87%) but require stringent moisture control.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The final compound exhibits:

Spectroscopic Validation

- IR (KBr) : 3340 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

- MS (ESI+) : m/z 357.38 [M+H]+.

Industrial-Scale Considerations

Batch Reactor Optimization

Large-scale synthesis employs jacketed reactors with:

- Temperature Control : ±2°C precision

- Mixing Efficiency : 500–700 rpm

- Catalyst Recovery : Recyclable triethylamine hydrochloride

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate?

- Methodological Answer : The synthesis involves multi-step reactions, including carbamoylation and esterification. Key steps include:

- Condensation of furan-2-yl derivatives with cyclopropyl groups under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .

- Use of coupling agents like EDC/HOBt for carbamoyl bond formation, with DMF or THF as solvents .

- Final purification via column chromatography or preparative HPLC to achieve >95% purity .

- Critical Factors : Solvent choice, reaction time, and temperature significantly impact yield and purity. Continuous flow reactors can enhance scalability .

Q. How can researchers determine the molecular weight and structural conformation of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for exact molecular weight confirmation .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the furan, cyclopropyl, and carbamoyl groups. 2D NMR (COSY, HSQC) aids in stereochemical assignment .

- X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles. SHELX software (e.g., SHELXL) is used for refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .

- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains, focusing on MIC values .

- Enzyme Inhibition : Fluorescence-based assays (e.g., fluorescence polarization) to study interactions with targets like kinases or proteases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 25–60°C. Monitor degradation via HPLC .

- Kinetic Analysis : Arrhenius plots to predict shelf life and identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to refine X-ray data, focusing on the hydroxyethyl group’s chiral center. Anomalous dispersion (e.g., Cu-Kα radiation) enhances resolution .

- Density Functional Theory (DFT) : Compare experimental and computed (B3LYP/6-311+G(d,p)) bond angles to validate stereochemical assignments .

Q. What strategies address contradictions in reported biological activity across different assays?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .

- Target-Specific Profiling : Use CRISPR-engineered cell lines to confirm on-target effects versus off-target toxicity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (e.g., serum concentration) .

Q. How can reaction mechanisms for carbamoyl group formation be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace protons with deuterium at reactive sites to identify rate-determining steps .

- Computational Modeling : Gaussian or ORCA software to simulate transition states and activation energies for carbamoylation steps .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified receptors .

- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .

- Fluorescent Probes : Use Alexa Fluor-488 conjugates (e.g., MRS5346) for real-time tracking in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.